2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile
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Overview
Description
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can be achieved through various organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base. For this compound, the reaction might involve the condensation of 4-methylbenzaldehyde with 5-methylthiophene-2-carbonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The nitrile group could play a role in binding to active sites or altering the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile with a single aromatic ring.
Thiophene-2-carbonitrile: A nitrile with a thiophene ring.
4-Methylbenzaldehyde: An aldehyde with a similar aromatic structure.
Uniqueness
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is unique due to its combination of aromatic rings and the presence of both a nitrile and a thiophene group. This structure may confer distinct chemical properties and reactivity compared to simpler nitriles or aromatic compounds.
Properties
CAS No. |
6285-63-8 |
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Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
(Z)-2-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H13NS/c1-11-3-6-13(7-4-11)14(10-16)9-15-8-5-12(2)17-15/h3-9H,1-2H3/b14-9+ |
InChI Key |
DXIXTNRYTCYWCG-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC=C(S2)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(S2)C)C#N |
Origin of Product |
United States |
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